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The primary application of CNX-774 in recent research has been to overcome intrinsic resistance to

dihydroorotate dehydrogenase (DHODH) inhibition in pancreatic ductal adenocarcinoma (PDAC). Despite

robust preclinical efficacy, DHODH inhibitors like Brequinar (BQ) have failed in clinical trials for various

solid cancers, including PDAC [1]. A kinase inhibitor screen identified CNX-774 as a top hit that synergizes

with BQ to induce profound cell viability loss and pyrimidine nucleotide depletion in otherwise BQ-resistant

PDAC cell lines [1].

Mechanism of Action: Subsequent mechanistic studies revealed that the synergism is independent of BTK

inhibition. Instead, CNX-774 acts as a novel inhibitor of ENT1 (SLC29A1) [1] [2]. ENT1 mediates

resistance to DHODH inhibition by importing extracellular uridine, which is then used to replenish

pyrimidine nucleotide pools via the nucleoside salvage pathway, thus bypassing the blockade of the de novo

synthesis pathway. By inhibiting ENT1, CNX-774 blocks this salvage route, forcing cells into profound

pyrimidine starvation when treated concurrently with BQ [1].

The diagram below illustrates this resistance mechanism and how the combination therapy overcomes it.
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Experimental Protocols

The following sections provide detailed methodologies for key experiments that established the role of

CNX-774 in overcoming DHODH inhibitor resistance.

Kinase Inhibitor Combination Screen

This protocol describes the initial high-throughput screen used to identify CNX-774 as a sensitizer to

Brequinar [1].
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Objective: To identify kinase inhibitors that synergize with BQ to reduce viability in BQ-resistant

PDAC cell lines.
Materials:

Cell Line: S2-013 PDAC cells (or other BQ-resistant line).
Reagents: Selleck Kinase Inhibitor Library (or equivalent), Brequinar sodium (e.g., Sigma-

Aldrich SML0113), CellTiter-Glo assay kit, opaque white 96-well plates, Dulbecco's Modified
Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS),

penicillin/streptomycin.
Procedure:

Seed Cells: Plate S2-013 cells at a density of (2 \times 10^3) cells per well in opaque white 96-
well plates. Allow cells to equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.

Treat Wells: The next day, treat plates with compounds:
Test Group: Library compounds (e.g., CNX-774) at a final concentration of 100 nM + 25
µM BQ.
Control Groups: Vehicle control (DMSO) + library compounds; BQ alone; vehicle control

alone.
Incubate: Incubate the treated plates for 72 hours.

Assay Viability: Equilibrate plates to room temperature for 30 minutes. Add CellTiter-Glo
reagent directly to each well according to the manufacturer's instructions. Shake the plate for 2

minutes to induce cell lysis, then allow it to stabilize for 10 minutes. Measure luminescence.
Data Analysis: For each kinase inhibitor, calculate a synergy score as follows: Score =

(Viability under BQ + Kinase Inhibitor) / (Viability under Vehicle +

Kinase Inhibitor) Prioritize compounds with the lowest numerical scores for hit validation.

Cell Viability and Proliferation Assays

This protocol is used for dose-response validation and assessing the combined effects of BQ and CNX-774

[1].

Objective: To generate dose-response curves and quantify the synergistic effect of BQ and CNX-774
on cell viability and proliferation.

Materials: Transparent and opaque 96-well plates, CNX-774 (e.g., Selleckchem S7257), Brequinar,
CellTiter-Glo assay kit, live-cell imaging system (e.g., Nexcelom Celigo).

Procedure:
Seed Cells: Plate cells at an optimized density ((1 \times 10^3) to (5 \times 10^3) cells per well)

in both opaque (for viability) and transparent (for proliferation) plates. Equilibrate overnight.
Dose-Response Treatment: Treat cells with a range of concentrations of BQ (e.g., 0-100 µM)

and CNX-774 (e.g., 0-10 µM), both as single agents and in combination.
Incubate and Measure:
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Viability (72 hours): After 72 hours, measure viability in opaque plates using the

CellTiter-Glo assay as described above.
Proliferation (Live Imaging): For transparent plates, serially quantify cell number every

24 hours using brightfield imaging and analysis software.
Data Analysis: Normalize luminescence values to the vehicle-treated control. Fit dose-

response curves to a nonlinear regression model (e.g., [Inhibitor] vs. response - Variable slope)
using software like GraphPad Prism. Quantify the Area Under the Curve (AUC) for each

condition to compare the overall effect.

Genetic Validation using CRISPR/Cas9

This protocol validates that the target of CNX-774 is ENT1 by creating isogenic knockout cell lines [1].

Objective: To confirm that ENT1 knockout phenocopies the effect of CNX-774 in sensitizing PDAC
cells to BQ.

Materials:
Lentiviral vectors encoding Cas9 and sgRNAs targeting ENT1 (SLC29A1) and a non-targeting

control.
HEK-293FT packaging cells, polybrene, blasticidin.

Procedure:
Virus Production: Package lentiviral vectors into viral particles using HEK-293FT cells and a

standard transfection protocol.
Cell Transduction: Transduce the target PDAC cell line with lentivirus containing either the

ENT1-targeting or non-targeting control sgRNA. Include polybrene to enhance infection
efficiency.

Selection: Select transduced cells using blasticidin for at least 72 hours.
Clone Isolation: Isolate single-cell clones by serial dilution or using cloning rings.

Validation: Validate genetic knockout by PCR amplification of the genomic region targeted by
the sgRNA, followed by Sanger sequencing. Functional validation can be performed via uridine

uptake assays.
Phenotypic Testing: Subject the validated ENT1 knockout clones and control cells to the cell

viability and proliferation assays described in Protocol 2. The ENT1 KO clones should show
significantly enhanced sensitivity to BQ, similar to the effect of adding CNX-774.

Quantitative Data Summary

The tables below summarize key quantitative findings from the referenced studies.
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Table 1: Combination Screen & Viability Data (S2-013 Cells)

Treatment
CNX-774
Concentration

Brequinar
Concentration

Relative Viability
(% Control)

Key Finding

Vehicle - - 100% Baseline

BQ alone - 25 µM ~60-80% Modest effect

CNX-774
alone

100 nM - ~95-100% Minimal toxicity

BQ + CNX-
774

100 nM 25 µM <20% Synergistic cell
kill

Source: Adapted from [1]. The screen identified CNX-774 + BQ as a top hit, reducing viability to a much

greater extent than either agent alone.

Table 2: Efficacy in an Orthotopic Immunocompetent Mouse Model

Treatment Group Tumor Growth (vs. Control) Mouse Survival Significance

Vehicle Baseline Shortest -

BQ monotherapy Moderate suppression Moderate improvement Not significant

BQ + CNX-774 Dramatic suppression Dramatically prolonged p < 0.01

Source: Adapted from [1]. Combined targeting of DHODH and ENT1 provided strong *in vivo proof of

concept.*

ENT1 Inhibition Validation Workflow

The following diagram outlines the logical flow of experiments used to validate that CNX-774 acts through

ENT1 inhibition.
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Initial Observation:
DHODHi Resistance in PDAC

Kinase Inhibitor
Combination Screen

Hit Identification:
CNX-774 sensitizes to BQ

Hypothesis 1:
Effect via BTK Inhibition

Result:
Effect is BTK-independent

Hypothesis 2:
Effect via Nucleoside

Salvage Inhibition

Mechanism: CNX-774
blocks ENT1

Genetic Validation:
CRISPR ENT1 KO

Functional Validation:
Uridine Uptake Assay

Conclusion: CNX-774 is
an ENT1 inhibitor
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Conclusion and Research Implications

The discovery that CNX-774 acts as an ENT1 inhibitor repurposes this molecule and provides a strong

rationale for dual targeting of pyrimidine metabolism. The combination of a DHODH inhibitor (blocking de

novo synthesis) with an ENT1 inhibitor (blocking salvage) creates a synthetic lethal scenario in pancreatic

cancer cells [1]. This approach has shown dramatic efficacy in pre-clinical models.

A key translational insight is the potential use of N-acetylneuraminic acid accumulation as a

pharmacodynamic biomarker for monitoring the efficacy of DHODH inhibition in future clinical trials [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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